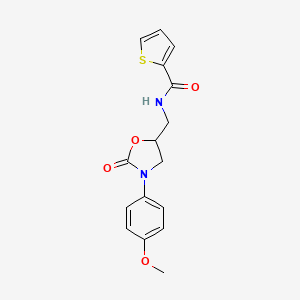
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazolidinone ring. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative under specific conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into cellular processes and pathways.
Medicine: The medicinal applications of this compound include its potential use as a therapeutic agent. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The methoxyphenyl group enhances the compound's binding affinity, making it a potent modulator of biological processes.
類似化合物との比較
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core but differ in their substituents, leading to variations in their biological activity.
Oxazolidinone derivatives: Compounds with similar oxazolidinone structures can exhibit different pharmacological properties based on their substituents.
Uniqueness: N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide stands out due to its combination of functional groups, which provides a unique balance of chemical reactivity and biological activity
特性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-4-11(5-7-12)18-10-13(22-16(18)20)9-17-15(19)14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPRACLZGGKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














